![molecular formula C25H27NO2 B13746809 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.495 g/mol This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to a phenyl ring
Métodos De Preparación
The synthesis of 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol . This intermediate is then treated with 4-(dibenzylamino)phenol under mild conditions to yield the desired product. The reaction conditions often involve the use of a mild base such as potassium carbonate in acetone at room temperature
Análisis De Reacciones Químicas
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenols and amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The oxetane ring is known to be a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of the compound . The dibenzylamino group can interact with various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol can be compared with other similar compounds, such as:
2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide: This compound also contains an oxetane ring and an amino group, but differs in its substitution pattern and overall structure.
3-(4-substitutedaryloxymethyl)oxetan-3-ylamines: These compounds have a similar oxetane core but differ in the nature of the substituents attached to the oxetane ring.
The uniqueness of this compound lies in its specific combination of the oxetane ring and the dibenzylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H27NO2 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[3-[4-(dibenzylamino)phenyl]oxetan-3-yl]ethanol |
InChI |
InChI=1S/C25H27NO2/c27-16-15-25(19-28-20-25)23-11-13-24(14-12-23)26(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
Clave InChI |
DBBDVPVAFSNBHH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CCO)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
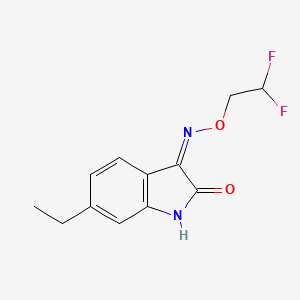
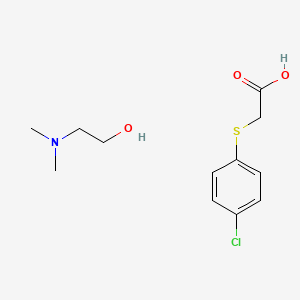
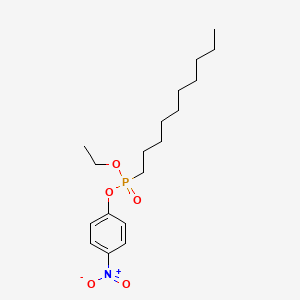

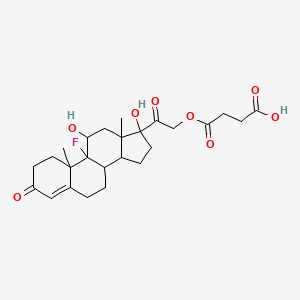
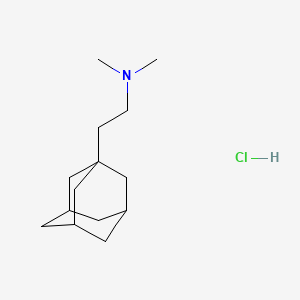
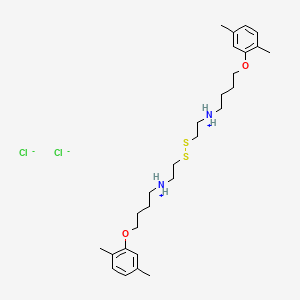
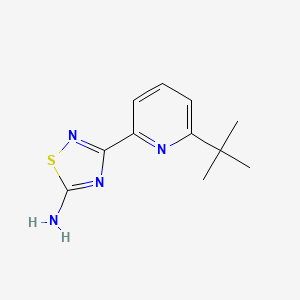
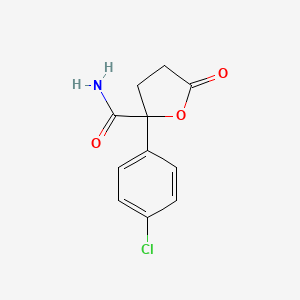
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
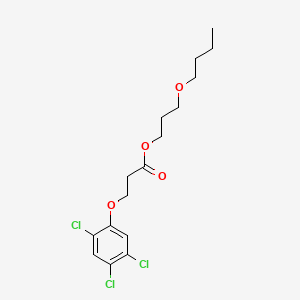
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)

